
1,1'-(3,4-Dichlorobutane-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene is an organic compound characterized by the presence of two benzene rings connected by a 3,4-dichlorobutane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene can be synthesized through a multi-step process involving the reaction of benzene derivatives with 3,4-dichlorobutane. The synthesis typically involves:
Coupling Reaction: The coupling of 3,4-dichlorobutane with benzene derivatives under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene may involve large-scale halogenation and coupling processes, utilizing advanced catalytic systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbon atoms in the butane chain.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Interacting with the active sites of enzymes, altering their activity.
Modulating Pathways: Affecting signaling pathways within cells, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichlorobutane: A simpler compound with similar halogenation but lacking the benzene rings.
1,4-Dichlorobutane: Another dichlorobutane derivative with different substitution patterns.
1,1’-(1,4-Butanediyl)dibenzene: A related compound with a different butane chain configuration.
Uniqueness
1,1’-(3,4-Dichlorobutane-1,1-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
63002-15-3 |
|---|---|
Molecular Formula |
C16H16Cl2 |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
(3,4-dichloro-1-phenylbutyl)benzene |
InChI |
InChI=1S/C16H16Cl2/c17-12-15(18)11-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
VYIXDWFJFBLBGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(CCl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


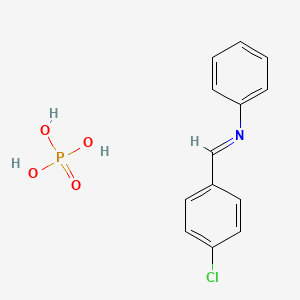

![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)
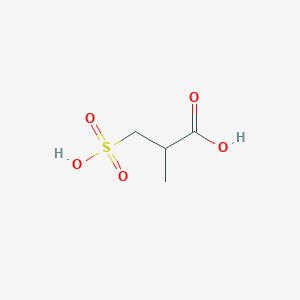
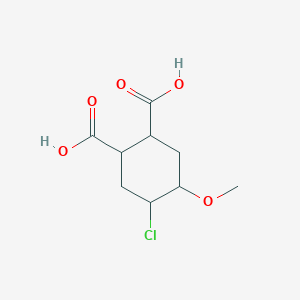
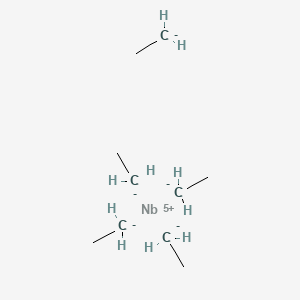
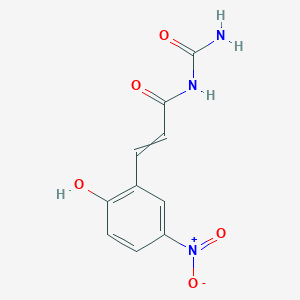

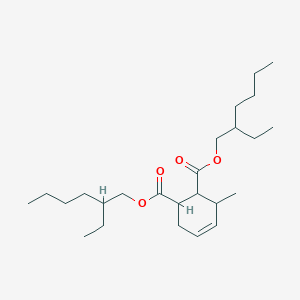
![2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14509901.png)




